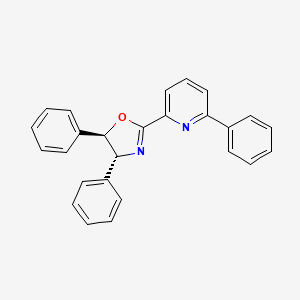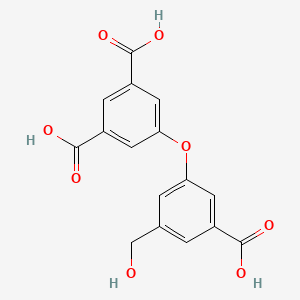
5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid is a chemical compound with the molecular formula C16H12O8 and a molecular weight of 332.26 g/mol . It is known for its unique structure, which includes both carboxylic acid and hydroxymethyl functional groups attached to a phenoxy isophthalic acid core.
Preparation Methods
The synthesis of 5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid typically involves multiple steps, starting with the preparation of the phenoxy isophthalic acid core. One common synthetic route includes the reaction of 3,5-dihydroxybenzoic acid with isophthaloyl chloride in the presence of a base such as pyridine . The resulting intermediate is then subjected to further reactions to introduce the carboxy and hydroxymethyl groups under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-(3-Carboxy-5-(hydroxymethyl)phenoxy)isophthalic acid can be compared with other similar compounds, such as:
Isophthalic acid: Lacks the phenoxy and hydroxymethyl groups, making it less versatile in certain applications.
Terephthalic acid: Similar to isophthalic acid but with a different arrangement of carboxylic acid groups, leading to different chemical properties.
3,5-Dihydroxybenzoic acid: Contains hydroxyl groups instead of carboxylic acid groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
5-[3-carboxy-5-(hydroxymethyl)phenoxy]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O8/c17-7-8-1-9(14(18)19)4-12(2-8)24-13-5-10(15(20)21)3-11(6-13)16(22)23/h1-6,17H,7H2,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVMKDUTUZBLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
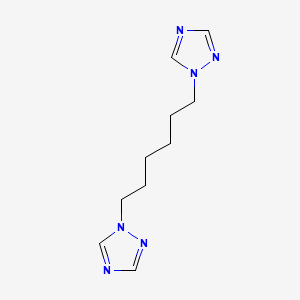
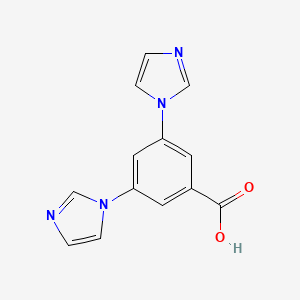
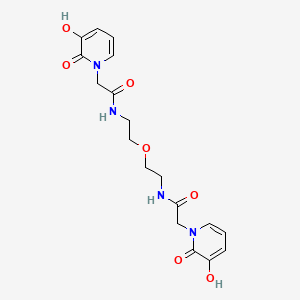
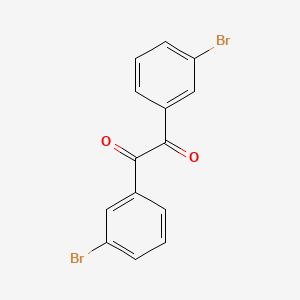
![9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B8197564.png)
![(R)-N-[(R)-Adamantan-1-yl[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8197569.png)
![4,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8197576.png)
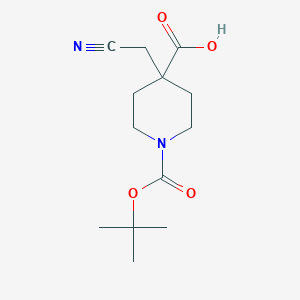
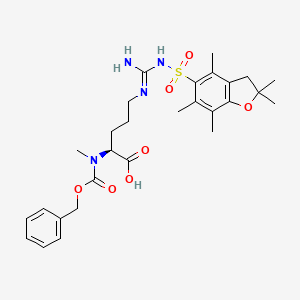
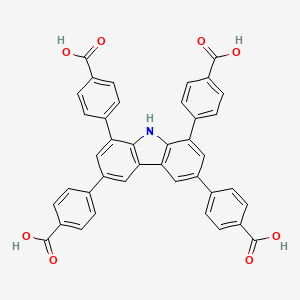
![(3aS,8aR)-2-([2,2'-Bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8197590.png)
![2-amino-4-[3,5-bis(3-amino-4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8197593.png)
